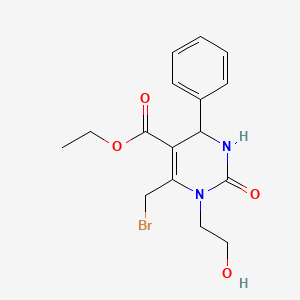![molecular formula C18H22N4O4 B4332278 N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide](/img/structure/B4332278.png)
N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide
Overview
Description
N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide, also known as MIBE, is a synthetic compound that has been researched for its potential use in cancer treatment. MIBE is a small molecule inhibitor that targets the MDM2-p53 interaction, which is a crucial pathway in cancer development.
Mechanism of Action
N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide inhibits the MDM2-p53 interaction by binding to the hydrophobic pocket of MDM2. This binding prevents MDM2 from binding to p53, which allows p53 to function as a tumor suppressor protein. The restoration of p53 function leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse models of cancer. N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide has a low toxicity profile and does not affect the normal cells in the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide in lab experiments is its specificity for the MDM2-p53 interaction. This specificity allows for the targeted inhibition of the pathway involved in cancer development. However, one limitation of using N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide. One direction is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide in vivo to determine its efficacy and toxicity. Additionally, N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide can be studied in combination with other cancer therapies to determine its potential as a combination therapy.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the MDM2-p53 interaction, which is a crucial pathway in cancer development. MDM2 is an oncogene that is overexpressed in many types of cancer, and it binds to p53, which is a tumor suppressor protein. This binding inhibits the function of p53, which leads to the development and progression of cancer. By inhibiting the MDM2-p53 interaction, N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide can restore the function of p53 and induce apoptosis in cancer cells.
properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-13-10-16(21-26-13)20-18(24)17(23)19-11-14-2-4-15(5-3-14)12-22-6-8-25-9-7-22/h2-5,10H,6-9,11-12H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLRXGPTQZCJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(benzylthio)-3-morpholin-4-yl-5,6,7,8-tetrahydro-1H-pyrido[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B4332199.png)
![4-(4-bromophenyl)-6-(4-chlorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4332202.png)
![6-(3-hydroxypropyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4332204.png)
![6-(2-methoxyphenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4332213.png)
![1-methyl-4,6-bis(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4332218.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4332230.png)
![8-(4-ethylphenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4332235.png)
![7-(3-methoxyphenyl)-1,3-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4332242.png)
![4-(3,4-dimethoxybenzoyl)-5-(3-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4332262.png)
![7-(3-methoxyphenyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4332269.png)
![N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide](/img/structure/B4332270.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide](/img/structure/B4332271.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide](/img/structure/B4332292.png)